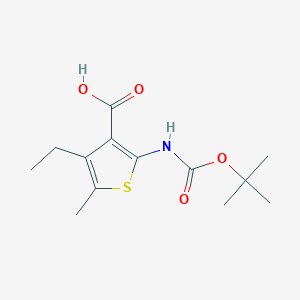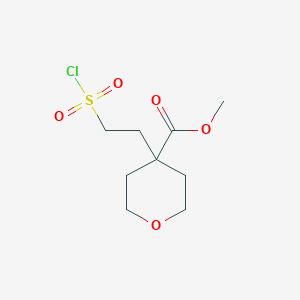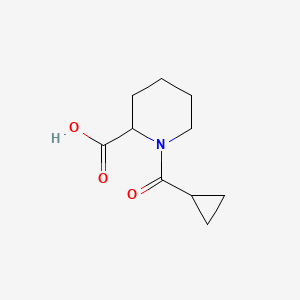
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through a series of reactions:
Nitration and Reduction: The thiophene ring undergoes nitration to introduce a nitro group, which is then reduced to an amino group.
Alkylation: The amino group is alkylated with ethyl and methyl groups.
Protection: The amino group is protected with a t-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Carboxylation: The thiophene ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction, and automated systems for protection and carboxylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal an active site that can form hydrogen bonds or ionic interactions with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid: Lacks the Boc protection, making it more reactive.
2-t-Butoxycarbonylamino-4-methylthiophene-3-carboxylic acid: Similar structure but without the ethyl group.
2-t-Butoxycarbonylamino-5-methylthiophene-3-carboxylic acid: Similar structure but without the ethyl group at the 4-position.
Uniqueness
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the thiophene ring, along with the Boc-protected amino group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-8-7(2)19-10(9(8)11(15)16)14-12(17)18-13(3,4)5/h6H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYERLFYBEAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)
methylidene}(propoxy)amine](/img/structure/B2726590.png)


![Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2726595.png)








